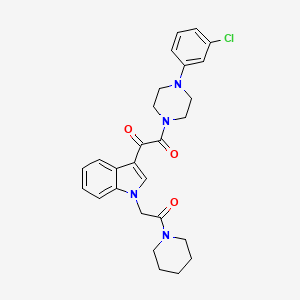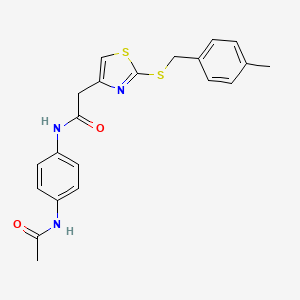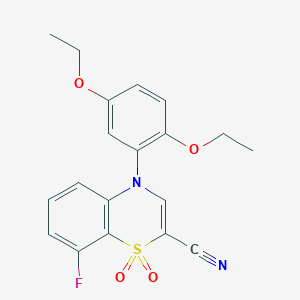![molecular formula C23H18FN7O2 B2590131 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide CAS No. 1007061-94-0](/img/structure/B2590131.png)
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide" is a complex organic compound that has shown significant potential in various fields of scientific research, including medicinal chemistry and pharmacology. Its unique structure, combining elements of both pyrazole and pyrimidine rings, endows it with distinct chemical properties that are of great interest to researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide" generally involves multi-step reactions starting with commercially available precursors. The typical synthetic pathway might involve:
Nitration, reduction, and acylation steps to introduce the 4-fluorophenyl group into the pyrazolopyrimidine ring.
Coupling reactions to append the pyrazole ring structure.
Methoxybenzamide attachment via amide bond formation under controlled conditions, often using carbodiimides as coupling agents.
Industrial Production Methods: In an industrial setting, the compound could be produced using streamlined methods for scalability:
Large-scale chemical reactors designed for precise temperature and pH control.
Continuous flow chemistry techniques to optimize yield and minimize by-products.
Advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxybenzamide moiety, often using oxidizing agents like permanganates or chromium compounds.
Reduction: : Selective reduction can modify specific functional groups within the molecule, though maintaining the integrity of the aromatic rings is crucial.
Substitution: : Halogenation and nitration reactions can be performed on the aromatic rings, provided conditions are carefully controlled to avoid unwanted side reactions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in alkaline media.
Reduction: : Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Nitrating mixture (HNO₃/H₂SO₄), halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidized derivatives where methoxy groups might be transformed to carbonyl groups.
Reduced derivatives with modified functional groups retaining the aromatic framework.
Substituted derivatives with halogens or nitro groups added to the aromatic rings.
Scientific Research Applications
"N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide" is primarily explored for its potential in:
Medicinal Chemistry: : As a candidate for drug development due to its potential inhibitory effects on specific enzymes or receptors implicated in disease processes.
Biology: : Used in studies investigating cellular pathways and molecular interactions, particularly those involving protein-kinase interactions.
Pharmacology: : Its potential as a therapeutic agent in treating diseases such as cancer and inflammatory conditions.
Industry: : Application as a chemical intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as kinases and other signaling proteins. The mechanism often involves:
Binding to active sites: : Inhibiting enzyme activity by occupying critical regions within the protein's structure.
Pathway modulation: : Altering cellular signaling pathways, which can lead to reduced proliferation of cancer cells or decreased inflammation.
Comparison with Similar Compounds
Compared to similar compounds like:
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide
This compound stands out due to its unique combination of pyrazolo[3,4-d]pyrimidine core with the 4-fluorophenyl and 3-methyl substituents, which confer specific biological activities and improved potency in certain applications.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2/c1-14-11-20(28-23(32)17-5-3-4-6-19(17)33-2)31(29-14)22-18-12-27-30(21(18)25-13-26-22)16-9-7-15(24)8-10-16/h3-13H,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYIIHPRFUOLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2590053.png)
![N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide](/img/structure/B2590054.png)

![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide](/img/structure/B2590058.png)
![N-cyclohexyl-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2590059.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide](/img/structure/B2590060.png)


![4-(diethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2590068.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide](/img/structure/B2590070.png)
